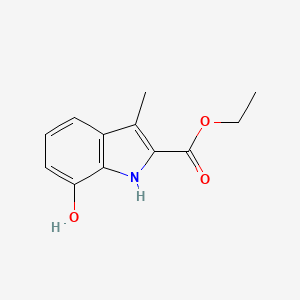
Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate, often involves the use of commercially available anilines. A common method includes palladium-catalyzed intramolecular oxidative coupling, which can be optimized using microwave irradiation to achieve high yields and regioselectivity . Another method involves reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .
Industrial Production Methods: Industrial production of indole derivatives typically employs large-scale organic synthesis techniques. These methods often involve the use of catalysts and optimized reaction conditions to ensure high efficiency and yield. The use of microwave-assisted synthesis and palladium-catalyzed reactions are examples of techniques that can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound is used in the study of hypoxia-selective cytotoxicity of indolequinone antitumor agents.
Ethyl 2-methylindole-3-carboxylate: This compound is used as a reactant for the preparation of antimicrobial agents.
Uniqueness: Ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its hydroxyl group at the 7-position and methyl group at the 3-position differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct chemical properties .
Properties
CAS No. |
84639-15-6 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 7-hydroxy-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)10-7(2)8-5-4-6-9(14)11(8)13-10/h4-6,13-14H,3H2,1-2H3 |
InChI Key |
OCPCAWUXXQBUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















